3-benzylpiperazin-2-one vs 1-benzylpiperazine structural differences
3-benzylpiperazin-2-one vs 1-benzylpiperazine structural differences
An In-depth Technical Guide to the Core Structural Differences: 3-benzylpiperazin-2-one vs. 1-benzylpiperazine
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, serving as the foundation for a vast array of therapeutic agents. However, subtle changes in its substitution pattern can lead to profoundly different molecules with unique chemical identities, synthetic challenges, and pharmacological profiles. This guide provides a detailed comparative analysis of two regioisomers: 1-benzylpiperazine (BZP), a well-documented psychoactive substance, and 3-benzylpiperazin-2-one, a chiral lactam derivative. We will dissect their core structural distinctions, outline the divergent synthetic strategies required for their creation, provide a comprehensive guide to their spectroscopic differentiation, and explore the functional implications arising from these differences. This document is intended for researchers, chemists, and drug development professionals who require a deep, functional understanding of these and similar heterocyclic systems.
Part 1: Foundational Molecular Architecture
The core distinction between these two molecules lies in the placement of the benzyl group and the presence of a carbonyl function, which fundamentally alters the molecule's symmetry, electronics, and chemical nature.
1.1. Comparative Structural Analysis
At first glance, both compounds share the same molecular formula (C₁₁H₁₄N₂O for the lactam, C₁₁H₁₆N₂ for BZP) and a benzyl group attached to a piperazine core. However, the specifics of this attachment create two distinct classes of compounds.
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1-Benzylpiperazine (BZP): This is a tertiary amino compound where the benzyl group is attached to one of the nitrogen atoms (N1) of the piperazine ring. The core ring is a diamine. It is an achiral molecule.[1][2]
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3-Benzylpiperazin-2-one: This compound is a lactam (a cyclic amide). The piperazine ring contains a carbonyl group at the 2-position, and the benzyl group is attached to the carbon atom at the 3-position. This arrangement introduces a chiral center at the C3 carbon, meaning the molecule can exist as (R) and (S) enantiomers.
Diagram: Core Structural Comparison
Caption: Fundamental differences in substitution and functional groups.
1.2. Physicochemical Consequences of Structural Isomerism
The structural variations directly translate to different physicochemical properties, which are critical for predicting chemical reactivity, formulation strategies, and pharmacokinetic behavior.
| Property | 1-Benzylpiperazine | 3-Benzylpiperazin-2-one | Rationale |
| IUPAC Name | 1-benzylpiperazine[1] | 3-benzylpiperazin-2-one | Reflects N- vs. C-substitution and the lactam function. |
| Molecular Formula | C₁₁H₁₆N₂[1] | C₁₁H₁₄N₂O | Presence of the carbonyl oxygen. |
| Molar Mass | 176.26 g/mol [1] | 190.24 g/mol | Addition of an oxygen atom. |
| Key Functional Group | Tertiary Amine, Secondary Amine | Lactam (Amide), Secondary Amine | The amide group in 3-benzylpiperazin-2-one makes the N1 nitrogen non-basic and introduces a polar carbonyl. |
| Basicity (pKa) | Two basic centers (N1, N4) | One basic center (N4) | The lone pair on the N1 nitrogen in the lactam is delocalized into the carbonyl, rendering it non-basic. |
| Chirality | Achiral | Chiral at C3 | C3 is bonded to four different groups: a hydrogen, the benzyl group, C2 (carbonyl), and N4. |
| Polarity | Moderately polar | More polar | The amide C=O bond significantly increases the molecule's polarity and hydrogen bonding capability. |
Part 2: Divergent Synthetic Strategies and Regiocontrol
The synthesis of these regioisomers requires fundamentally different approaches. The choice of starting materials and reaction sequence is dictated by the final position of the benzyl group and the desired functional groups on the piperazine ring.
2.1. Synthetic Pathways: The Causality of Design
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Synthesis of 1-Benzylpiperazine: The objective is to form a C-N bond at the nitrogen atom. The most direct method is the nucleophilic substitution of a benzyl halide with piperazine.[3] The primary challenge here is controlling the degree of substitution, as the product, 1-benzylpiperazine, can react further to form 1,4-dibenzylpiperazine.[4] Using a large excess of piperazine favors the mono-substituted product. This is a classic example of controlling reactivity in amine alkylation.
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Synthesis of 3-Benzylpiperazin-2-one: The goal is to construct the heterocyclic lactam ring with a carbon-bound substituent. This requires building the ring from acyclic precursors. A common strategy involves derivatives of amino acids. For instance, one could start with a protected phenylalanine derivative and couple it with a protected ethylenediamine, followed by deprotection and intramolecular cyclization to form the lactam ring.[5][6] This approach provides precise control over the placement of the benzyl group on the carbon skeleton.
Diagram: Synthetic Workflow Comparison
Caption: Divergent synthetic routes dictated by target structure.
2.2. Experimental Protocol: Synthesis of 1-Benzylpiperazine Dihydrochloride
This protocol is a well-established method that yields the stable dihydrochloride salt, preventing the formation of the disubstituted byproduct.[3][7]
Self-Validation: The protocol's integrity is maintained by the final purification step (conversion to free base and distillation) and characterization, which would confirm the absence of piperazine and 1,4-dibenzylpiperazine.
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Reaction Setup: In a suitable reaction vessel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as ethanol.
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Reagent Addition: Slowly add benzyl chloride (1.0 equivalent) to the stirred piperazine solution at room temperature. An exotherm may be observed.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup (Salt Formation): Cool the reaction mixture in an ice bath. Acidify the solution by bubbling dry hydrogen chloride gas or by adding a saturated solution of HCl in ethanol.[3]
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Isolation: The precipitated white solid, 1-benzylpiperazine dihydrochloride, is collected by suction filtration.
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Purification (Optional Free Base): To obtain the pure free base, the dihydrochloride salt is dissolved in water and made alkaline (pH > 12) with a strong base (e.g., 5N NaOH). The aqueous layer is then extracted multiple times with an organic solvent like chloroform or dichloromethane.[7]
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Final Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting oil can be further purified by vacuum distillation (b.p. 122–124°C / 2.5 mmHg).[7]
Part 3: A Guide to Spectroscopic Differentiation
Distinguishing between regioisomers is a common analytical challenge.[8][9] Fortunately, the significant structural differences between 1-benzylpiperazine and 3-benzylpiperazin-2-one result in highly distinct spectroscopic fingerprints.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unequivocally distinguishing these isomers.[10]
| Spectrum | 1-Benzylpiperazine (Expected Signals in CDCl₃) | 3-Benzylpiperazin-2-one (Expected Signals in CDCl₃) | Key Differentiator |
| ¹H NMR | ~7.3 ppm (m, 5H, Ar-H ) | ~7.3 ppm (m, 5H, Ar-H ) | The presence of a carbonyl group dramatically alters the chemical environment of adjacent protons. |
| ~3.5 ppm (s, 2H, Ar-CH ₂) | ~3.4 ppm & ~3.0 ppm (dd or ABq, 2H, Ar-CH ₂) | ||
| ~2.9 ppm (br s, 4H, piperazine CH ₂) | ~3.5-3.8 ppm (m, 1H, C3-H ) | ||
| ~2.4 ppm (br s, 4H, piperazine CH ₂) | Multiplets for other piperazine CH ₂ protons | ||
| ~1.9 ppm (br s, 1H, NH ) | Distinct signals for amide NH (~6-8 ppm) and amine NH (~2-3 ppm) | ||
| ¹³C NMR | ~138 ppm (Ar quat. C ) | ~136 ppm (Ar quat. C ) | The carbonyl carbon signal is the definitive diagnostic peak for 3-benzylpiperazin-2-one. |
| ~129, 128, 127 ppm (Ar C H) | ~129, 128, 127 ppm (Ar C H) | ||
| ~63 ppm (Ar-C H₂) | ~170 ppm (C =O) | ||
| ~54 ppm (piperazine C H₂) | ~60 ppm (C 3) | ||
| ~46 ppm (piperazine C H₂) | ~40-50 ppm (other piperazine C H₂) |
Protocol: Standard NMR Sample Preparation [11]
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Sample Weighing: Accurately weigh 5-10 mg of the analyte.
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Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer. Two-dimensional experiments like COSY and HSQC can be used for unequivocal signal assignment.[8][10]
3.2. Mass Spectrometry (MS)
While both molecules have different molecular weights, their fragmentation patterns provide further structural confirmation, which is crucial for identifying them in complex mixtures.[12][13]
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1-Benzylpiperazine: Electron Ionization (EI) mass spectra are dominated by fragmentation initiated at the nitrogen atoms. The most characteristic fragment is the tropylium ion at m/z 91, formed by rearrangement and loss of the piperazine moiety. Other significant fragments arise from the cleavage of the piperazine ring itself.
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3-Benzylpiperazin-2-one: This molecule will also produce a strong signal at m/z 91. However, the lactam functionality introduces alternative fragmentation pathways. A key fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the molecular ion or other fragments, a process not possible for 1-benzylpiperazine.
Diagram: Key Mass Spectrometry Fragmentation Pathways
Caption: Diagnostic fragmentation differences in mass spectrometry.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy offers a rapid and definitive method to distinguish these isomers based on their functional groups.
| Compound | Key IR Absorption Bands (cm⁻¹) | Interpretation |
| 1-Benzylpiperazine | 3300-3250 (weak-medium) | N-H stretch (secondary amine) |
| 3080-3010 | Aromatic C-H stretch | |
| 2950-2800 | Aliphatic C-H stretch | |
| (No peak ~1650) | Absence of a carbonyl group | |
| 3-Benzylpiperazin-2-one | ~3350 and ~3200 | N-H stretches (amine and amide) |
| 3080-3010 | Aromatic C-H stretch | |
| 2950-2800 | Aliphatic C-H stretch | |
| 1680-1650 (strong) | C=O stretch (amide/lactam) |
The single most telling feature is the strong, sharp absorbance between 1650-1680 cm⁻¹ in the spectrum of 3-benzylpiperazin-2-one, which is completely absent for 1-benzylpiperazine. This makes IR spectroscopy an excellent first-pass technique for differentiation.
Part 4: Functional and Pharmacological Implications
The structural differences are not merely academic; they translate into vastly different biological activities and potential applications.
4.1. 1-Benzylpiperazine (BZP): A CNS Stimulant
BZP is well-characterized as a central nervous system stimulant and has been widely used as a recreational drug.[14][15]
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Mechanism of Action: It functions primarily as a serotonin and dopamine releasing agent, with effects similar to amphetamine, though it is roughly 10 times less potent.[14][16][17] Its action on these neurotransmitter systems is responsible for its euphoriant and stimulant properties.[18][19]
-
Legal Status: Due to its high potential for abuse and lack of accepted medical use, BZP is a controlled substance in many countries, including being classified as a Schedule I drug in the United States.[1][17]
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Chemical Utility: In legitimate chemical research, the benzyl group serves as an excellent protecting group for one of the piperazine nitrogens, as it can be easily removed by hydrogenolysis.[3]
4.2. 3-Benzylpiperazin-2-one: A Peptidomimetic Scaffold
Considerably less is published about the specific pharmacology of 3-benzylpiperazin-2-one. However, based on its structure, its potential applications lie in a different domain from BZP.
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Scaffold for Drug Discovery: The piperazin-2-one core is a privileged scaffold in medicinal chemistry, often used to create constrained peptidomimetics.[20] The structure mimics a dipeptide unit, and the chiral benzyl group (derived from phenylalanine) can be used to probe specific binding pockets in proteins and enzymes.
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Pharmacokinetic Differences: The increased polarity and different basicity compared to BZP would lead to a completely different ADME (Absorption, Distribution, Metabolism, Excretion) profile. It would likely have different cell permeability, protein binding, and metabolic pathways.
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Potential as a Therapeutic Lead: Derivatives of this scaffold are investigated for a wide range of activities, and its utility lies in its potential for further functionalization at the N1 and N4 positions to create libraries of new chemical entities for screening.[6]
Diagram: From Structure to Function
Caption: The logical flow from molecular structure to functional role.
Conclusion
While sharing a common naming convention, 1-benzylpiperazine and 3-benzylpiperazin-2-one are fundamentally distinct chemical entities. The difference between N-alkylation and C-alkylation, combined with the presence of a lactam ring, creates profound divergences in their physicochemical properties, requisite synthetic methodologies, spectroscopic signatures, and pharmacological potential. 1-Benzylpiperazine is a well-defined CNS stimulant with a history of recreational use, while 3-benzylpiperazin-2-one represents a versatile and chiral scaffold for the development of novel therapeutics. For the research scientist and drug development professional, a thorough understanding and rigorous analytical confirmation of these structures are paramount to ensuring experimental integrity, regulatory compliance, and the successful advancement of chemical and pharmaceutical research.
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